5-Chloro-6-iodo-3-nitropyridin-2-amine
Overview
Description
5-Chloro-6-iodo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3ClIN3O2 and a molecular weight of 299.45 g/mol . This compound is characterized by the presence of chlorine, iodine, and nitro groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 5-Chloro-6-iodo-3-nitropyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 2-amino-5-chloropyridine followed by iodination. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Chloro-6-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Scientific Research Applications
5-Chloro-6-iodo-3-nitropyridin-2-amine is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of kinase inhibitors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-3-nitropyridin-2-amine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
5-Chloro-6-iodo-3-nitropyridin-2-amine can be compared with other similar compounds such as:
6-Chloro-5-iodo-3-nitropyridin-2-amine: This compound has a similar structure but with the positions of the chlorine and iodine atoms reversed.
2-Amino-6-chloro-3-nitropyridine: This compound lacks the iodine atom but shares the nitro and chlorine groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
5-chloro-6-iodo-3-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNNXNTWARSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282786 | |
Record name | 5-Chloro-6-iodo-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394373-21-7 | |
Record name | 5-Chloro-6-iodo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394373-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-iodo-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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